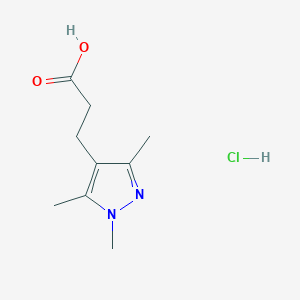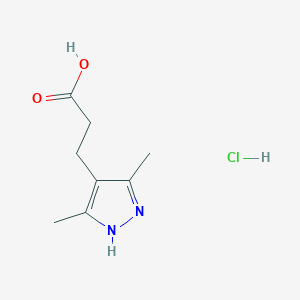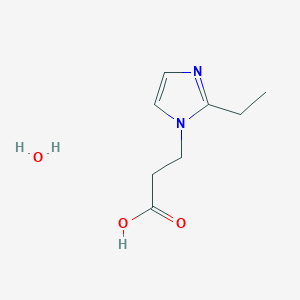![molecular formula C14H19NO3 B1373639 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid CAS No. 1307060-05-4](/img/structure/B1373639.png)
3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid
説明
“3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid” is a chemical compound with the CAS Number: 1307060-05-4 . It has a molecular weight of 249.31 . The IUPAC name for this compound is 3-{[methyl(neopentyl)amino]carbonyl}benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H19NO3/c1-14(2,3)9-15(4)12(16)10-6-5-7-11(8-10)13(17)18/h5-8H,9H2,1-4H3,(H,17,18) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 249.31 .科学的研究の応用
Analytical Chemistry and Human Health Monitoring
- The compound has been utilized in the development of a method for determining major metabolites of synthetic pyrethroids in human urine. This method involves solid-phase extraction and gas chromatography-tandem mass spectrometry, highlighting its relevance in analytical chemistry and potential applications in human health monitoring (Arrebola et al., 1999).
Organic Synthesis and Catalysis
- In organic synthesis, this compound has been involved in the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2. This process is significant for preparing various functionalized aryl- and alkenyl-carboxylic acids, showcasing its role in catalysis and organic compound synthesis (Ukai et al., 2006).
Radiotracer Synthesis for Alzheimer's Disease Imaging
- The compound has contributed to the synthesis of Carbon-11-labeled casein kinase 1 (CK1) inhibitors. These inhibitors are potential PET radiotracers for imaging Alzheimer's disease, indicating its importance in the development of diagnostic tools in neurology (Gao et al., 2018).
Environmental Science and Wastewater Treatment
- Its derivatives, namely carbamoyl benzoic acids, have been studied for their use in coagulation-flocculation processes of wastewater. These compounds have demonstrated potential in removing hazardous heavy metals from wastewater, underscoring their environmental applications (Martinez-Quiroz et al., 2017).
Food Science and Preservation
- Research has been conducted on benzoic acid derivatives, including this compound, for their occurrence and uses as naturally occurring compounds in foods and as additives. This includes their roles as preservatives and flavoring agents, emphasizing their significance in food science and safety (del Olmo et al., 2017).
Coordination Chemistry and Luminescence Sensing
- The compound has been used in the construction of zinc(II) coordination polymers for highly sensitive detection of picric acid. This demonstrates its application in coordination chemistry and luminescence sensing, which can be relevant in security and environmental monitoring (Zheng et al., 2021).
Safety and Hazards
特性
IUPAC Name |
3-[2,2-dimethylpropyl(methyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)9-15(4)12(16)10-6-5-7-11(8-10)13(17)18/h5-8H,9H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIWPJVLMKVNCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)C(=O)C1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)


![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)

![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)

![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)

![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)
![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)


![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)
